Regioisomeric Differentiation: 4-Amino vs. 3-Amino Azepanone Core Confers Distinct Protease Inhibition Topology
The 4-amino substitution pattern on the 2-oxoazepane scaffold of the target compound generates a topological hydrogen-bond donor/acceptor arrangement distinct from the commercially prevalent 3-amino regioisomer ((S)-tert-butyl (2-oxoazepan-3-yl)carbamate, CAS 76944-95-1) . X-ray crystal structure determination of the target compound confirms the monoclinic C2 space group with cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3), Z = 4, providing unambiguous structural proof [1]. In the cathepsin K inhibitor series, 4-substituted azepanone-based inhibitors demonstrate Kᵢ values as low as 0.0048 nM (compound 24) and 0.16 nM (compound 20), while the 4S-7-cis-methylazepanone analogue 10 achieved Kᵢ,app = 0.041 nM with 89% oral bioavailability in rat [2]. The regioisomeric 3-amino caprolactam building block (CAS 179686-45-4, racemic, purity ≥97%) cannot recapitulate this 4-amino pharmacophoric geometry .
| Evidence Dimension | Regioisomeric scaffold topology: 4-amino vs. 3-amino 2-oxoazepane |
|---|---|
| Target Compound Data | 4(R)-amino substitution; monoclinic C2 crystal system; X-ray confirmed absolute configuration |
| Comparator Or Baseline | 3-amino-2-oxoazepane regioisomers (CAS 76944-95-1, CAS 106691-72-9, CAS 179686-45-4); racemic or S/R chirality; alternative lactam amino positioning |
| Quantified Difference | Different hydrogen-bond donor/acceptor geometry; cathepsin K Kᵢ span from 0.0048 nM (4-substituted azepanone) to inactive for misconfigured stereoisomers; no 4-amino azepanone Kᵢ data available for 3-amino regioisomer series |
| Conditions | X-ray crystallography (monoclinic C2); cathepsin K enzyme inhibition assay (human recombinant enzyme); rat in vivo PK |
Why This Matters
Procuring the correct 4(R)-amino regioisomer is essential for SAR programs targeting 4-substituted azepanone protease inhibitors; substituting with the 3-amino regioisomer introduces a different pharmacophoric topology that cannot be remediated by downstream chemistry.
- [1] Publications Crystallography Laboratory Nijmegen. X-ray diffraction analysis of title compound. Monoclinic C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3), Z = 4. View Source
- [2] Marquis, R.W. et al. J. Med. Chem. 2001, 44, 1380–1395. Azepanone-based cathepsin K inhibitors: compound 24 Kᵢ = 0.0048 nM; compound 20 Kᵢ = 0.16 nM; analogue 10 Kᵢ,app = 0.041 nM, 89% oral bioavailability. View Source
